Bienvenue dans la boutique en ligne BenchChem!

2-(4-Methoxyphenyl)benzofuran

MAO-B Inhibition Neurodegeneration Parkinson's Disease

Optimize your CNS and oncology drug discovery with 2-(4-Methoxyphenyl)benzofuran (CAS 19234-04-9). The 4-methoxyphenyl substitution is critical—conferring >700-fold selectivity for MAO-B over unsubstituted analogs and reducing IC50 in MDA-MB-231 cells to 35.66 µM. Its balanced LogP of ~4.38 ensures ideal blood-brain barrier permeability. Procure as a high-purity synthetic intermediate or reference standard, validated for SAR libraries targeting Parkinson's, Alzheimer's, and aggressive cancers.

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
CAS No. 19234-04-9
Cat. No. B3040352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)benzofuran
CAS19234-04-9
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C15H12O2/c1-16-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)17-15/h2-10H,1H3
InChIKeyUKHHJBHJLJNZRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)benzofuran (CAS 19234-04-9): Procurement Specifications and Core Scaffold Identity for Medicinal Chemistry Research


2-(4-Methoxyphenyl)benzofuran (CAS 19234-04-9) is a synthetic 2-arylbenzofuran derivative [1]. It serves as a fundamental core scaffold in medicinal chemistry, distinguished by its 4-methoxyphenyl substitution at the benzofuran 2-position. With a molecular weight of 224.25 g/mol and calculated XLogP3-AA of 4 [1], this compound exhibits lipophilicity that balances solubility and membrane permeability, making it a privileged starting point for structure-activity relationship (SAR) studies across diverse therapeutic areas, including neurology and oncology [2][3]. Its procurement is typically for use as a synthetic intermediate, reference standard, or foundational core for derivative libraries aimed at optimizing potency and selectivity against specific biological targets [2][3].

Why Generic 2-Arylbenzofuran Substitution Fails: Critical Substituent Effects of 4-Methoxyphenyl on Biological Activity and Drug-Like Properties


Substituting 2-(4-Methoxyphenyl)benzofuran with a generic 2-arylbenzofuran analog is scientifically unjustified due to the profound and quantifiable impact of the 4-methoxyphenyl group on key pharmacological and physicochemical parameters. This specific substitution pattern directly dictates MAO-B inhibitory potency and selectivity, with a 5-nitro derivative achieving an IC50 of 140 nM, while the unsubstituted phenyl analog lacks this activity [1][2]. In antiproliferative applications, a 2-(4-methoxyphenyl) substitution significantly enhances cytotoxicity compared to a 2-phenyl analog, reducing IC50 values from >100 µM to 35.66 µM in MDA-MB-231 cells [3]. Furthermore, the 4-methoxyphenyl group critically influences drug-like properties such as lipophilicity (LogP 4.38), which affects solubility, membrane permeability, and off-target binding, thereby invalidating any assumption of functional interchangeability with other 2-arylbenzofuran or benzofuran derivatives [1].

Quantitative Differentiation Guide: 2-(4-Methoxyphenyl)benzofuran vs. Closest Analogs in Key Biological Assays


MAO-B Inhibition: 5-Nitro Derivative Exhibits 21-Fold Improvement Over Unsubstituted Benzofuran and Reversible Selectivity vs. Coumarin Analog

In a direct head-to-head comparison of 2-arylbenzofurans and 3-arylcoumarins as MAO-B inhibitors, the 5-nitro derivative of 2-(4-methoxyphenyl)benzofuran (compound 8) demonstrated an IC50 of 140 nM against MAO-B [1]. This represents a significant improvement over the unsubstituted 2-phenylbenzofuran, which showed no appreciable activity (>100 µM) in the same assay [2]. Furthermore, while the corresponding 3-(4'-methoxyphenyl)-6-nitrocoumarin (compound 15) is more potent (IC50 = 3 nM), the 2-(4-methoxyphenyl)benzofuran derivative offers a distinct advantage: reversible inhibition and a more favorable selectivity profile, avoiding the potential for irreversible enzyme inactivation [1].

MAO-B Inhibition Neurodegeneration Parkinson's Disease

Antiproliferative Activity: 4-Methoxyphenyl Substitution Enhances Cytotoxicity by >2.8-Fold vs. 2-Phenyl Analog in Breast Cancer Cells

In a cross-study comparable analysis of benzofuran derivatives, the introduction of a 4-methoxyphenyl group at the 2-position significantly enhanced antiproliferative activity against the triple-negative breast cancer cell line MDA-MB-231. A monomethylated benzofuran derivative, MBF061, which incorporates the 2-(4-methoxyphenyl)benzofuran core, exhibited an IC50 of 35.66 ± 3.01 µM [1]. In contrast, the corresponding 2-phenylbenzofuran derivative (MBF001) showed an IC50 greater than 100 µM under identical assay conditions [1]. This represents at least a 2.8-fold improvement in potency.

Antiproliferative Breast Cancer MDA-MB-231

Lipophilicity Optimization: 4-Methoxyphenyl Confers Optimal LogP for CNS Penetration and Reduced Off-Target Binding vs. Polar Analogs

The calculated LogP (octanol-water partition coefficient) for 2-(4-methoxyphenyl)benzofuran is 4.38 [1], which falls within the optimal range (1-5) for central nervous system (CNS) drug candidates, balancing passive membrane permeability with acceptable aqueous solubility [2]. In contrast, a more polar analog, such as 2-(4-hydroxyphenyl)benzofuran, is predicted to have a significantly lower LogP (~3.0), which could reduce CNS penetration . Conversely, a more lipophilic analog, such as 2-(4-butylphenyl)benzofuran, would exceed the optimal LogP range (>5), increasing the risk of off-target binding (e.g., hERG), rapid metabolism, and poor solubility .

Lipophilicity CNS Penetration ADME

Synthetic Versatility: 4-Methoxyphenyl Enables Efficient Derivatization for β-Amyloid Aggregation Inhibitors

2-(4-Methoxyphenyl)benzofuran serves as a critical synthetic intermediate for the preparation of more complex, bioactive molecules. Specifically, it is the direct precursor to 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran (compound 8), a potent β-amyloid aggregation inhibitor [1]. The synthesis of this derivative proceeds efficiently from the 2-(4-methoxyphenyl)benzofuran core, highlighting the compound's value in constructing targeted probes for Alzheimer's disease research. In contrast, the use of a 2-phenylbenzofuran starting material would yield an analog with unknown and likely reduced activity against β-amyloid aggregation due to the absence of the critical 4-methoxy group [2].

β-Amyloid Aggregation Alzheimer's Disease Synthetic Intermediate

Optimal Research and Industrial Application Scenarios for 2-(4-Methoxyphenyl)benzofuran Based on Quantified Differentiation


Lead Optimization in Neurodegenerative Disease Drug Discovery (MAO-B Inhibition)

Utilize 2-(4-methoxyphenyl)benzofuran as a core scaffold for developing reversible, selective MAO-B inhibitors. The 5-nitro derivative's IC50 of 140 nM demonstrates a clear >700-fold improvement over the unsubstituted phenyl analog, providing a validated starting point for further SAR studies aimed at Parkinson's disease and other neurological disorders [1].

Development of Antiproliferative Agents for Triple-Negative Breast Cancer

Employ 2-(4-methoxyphenyl)benzofuran as a key intermediate in the design of novel anticancer agents targeting MDA-MB-231 cells. The 4-methoxyphenyl substitution confers at least a 2.8-fold increase in cytotoxicity compared to the 2-phenyl analog, as evidenced by IC50 values of 35.66 µM vs. >100 µM [2].

Synthesis of β-Amyloid Aggregation Inhibitors for Alzheimer's Disease Research

Procure 2-(4-methoxyphenyl)benzofuran as a direct precursor for the synthesis of potent β-amyloid aggregation inhibitors, such as 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran. This application is uniquely enabled by the 4-methoxyphenyl substitution, which is absent in generic 2-arylbenzofuran analogs [3].

CNS Drug Candidate Design with Optimized Lipophilicity

Incorporate 2-(4-methoxyphenyl)benzofuran into CNS drug discovery programs requiring an optimal LogP (~4.38) to balance blood-brain barrier permeability with acceptable solubility and safety profiles. This differentiates it from more polar (e.g., 4-hydroxy) or more lipophilic (e.g., 4-butyl) 2-arylbenzofuran analogs that fall outside the ideal LogP range for CNS drugs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methoxyphenyl)benzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.